

2-Methoxy-4-methylaniline IUPAC name and CAS number

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Compound of Interest

Compound Name: 2-Methoxy-4-methylaniline

Cat. No.: B1582082

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An In-Depth Technical Guide to **2-Methoxy-4-methylaniline**: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Methoxy-4-methylaniline** (CAS No: 39538-68-6), a substituted aniline that serves as a crucial building block in modern organic synthesis.^[1] Addressed to researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, outlines a robust synthetic pathway, explores its chemical reactivity, and discusses its applications, particularly within medicinal chemistry.

Core Compound Identification and Properties

2-Methoxy-4-methylaniline, also known as 2-amino-5-methylanisole or 4-methyl-o-anisidine, is an aromatic amine whose structure features a benzene ring substituted with methoxy, methyl, and amino groups. This specific arrangement of functional groups dictates its chemical behavior and makes it a versatile intermediate for constructing more complex molecular architectures.

Physicochemical and Spectroscopic Data

The fundamental properties of **2-Methoxy-4-methylaniline** are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction

temperature, and purification methods.

Identifier & Property	Value	Reference(s)
IUPAC Name	2-methoxy-4-methylaniline	[2]
CAS Number	39538-68-6	[2][3]
Molecular Formula	C ₈ H ₁₁ NO	[1]
Molecular Weight	137.18 g/mol	[1]
Physical Form	Solid	
Melting Point	31-33 °C	
Density	1.043 g/mL at 25 °C	
Flash Point	104 °C (219.2 °F)	
Predicted [M+H] ⁺ (m/z)	138.09134	[4]

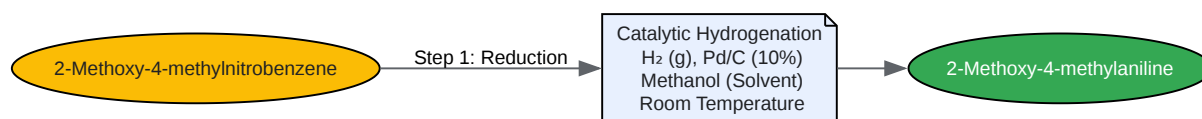
Note: While extensive experimental spectroscopic data for this specific isomer is not readily available in public databases, data for its isomer, 4-methoxy-2-methylaniline, shows characteristic signals that can be used for comparative analysis.[2]

Synthesis of 2-Methoxy-4-methylaniline: A Validated Approach

A robust and common method for synthesizing substituted anilines involves the reduction of a corresponding nitroaromatic compound. This two-step approach, starting from commercially available 2-methoxy-4-methylnitrobenzene, is reliable and scalable.

Proposed Synthetic Pathway

The synthesis proceeds via the selective reduction of the nitro group, which is highly susceptible to various reducing agents. Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile, typically yielding the desired amine in high purity. A similar pathway has been documented for the synthesis of the related isomer, 4-methoxy-3-methylaniline.[5]



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Caption: Proposed synthesis of **2-Methoxy-4-methylaniline** via catalytic hydrogenation.

Detailed Experimental Protocol

This protocol is based on established procedures for nitro group reduction and should be optimized for specific laboratory conditions.[5]

Objective: To synthesize **2-Methoxy-4-methylaniline** by reducing 2-methoxy-4-methylnitrobenzene.

Materials:

- 2-methoxy-4-methylnitrobenzene (1.0 eq)
- 10% Palladium on carbon (Pd/C) (5-10 mol%)
- Methanol (analytical grade)
- Hydrogen gas (H_2)
- Diatomaceous earth (e.g., Celite®)
- Round-bottom flask
- Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with H_2
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator

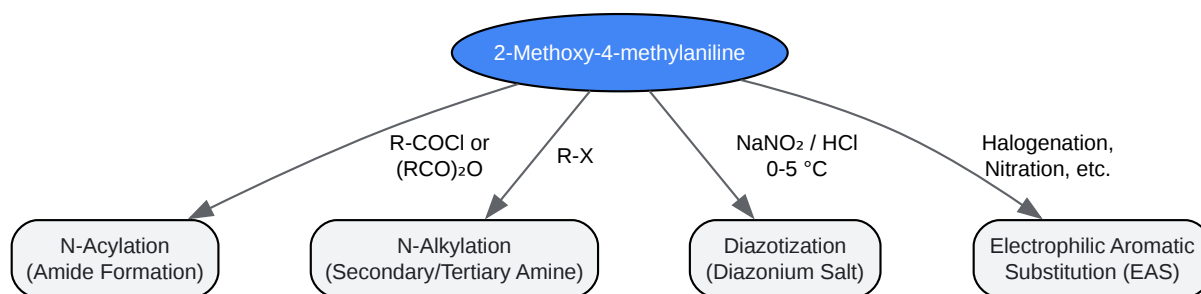
Methodology:

- **Reaction Setup:** In a round-bottom flask suitable for hydrogenation, dissolve 2-methoxy-4-methylnitrobenzene in methanol. The choice of methanol as a solvent is due to its ability to dissolve the starting material and its inertness under these reaction conditions.
- **Catalyst Addition:** Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). This catalyst is highly efficient for reducing nitro groups to amines at room temperature and moderate pressure.
- **Hydrogenation:** Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas to replace the inert atmosphere. Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
- **Reaction Monitoring:** Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material spot/peak.
- **Work-up and Isolation:** Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. The palladium catalyst is pyrophoric and must be handled with care.
- **Catalyst Removal:** Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
- **Solvent Removal:** Concentrate the filtrate using a rotary evaporator to remove the methanol. The resulting residue is the crude **2-Methoxy-4-methylaniline**.
- **Purification (if necessary):** The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Synthetic Utility

The synthetic value of **2-Methoxy-4-methylaniline** stems from the reactivity of its primary aromatic amine group. This nucleophilic center readily participates in a variety of chemical

transformations, making it a versatile building block.



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Caption: Key reactivity pathways for **2-Methoxy-4-methylaniline**.

- **N-Acylation and N-Alkylation:** The amine can be easily acylated with acid chlorides or anhydrides to form amides, or alkylated with alkyl halides to produce secondary and tertiary amines.
- **Diazotization:** Treatment with nitrous acid (generated in situ from $NaNO_2$ and HCl) at low temperatures converts the amine to a diazonium salt. This intermediate is highly valuable for introducing a wide range of functional groups (e.g., $-OH$, $-CN$, $-X$) onto the aromatic ring via Sandmeyer-type reactions.
- **Electrophilic Aromatic Substitution (EAS):** The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. This allows for further functionalization of the aromatic ring.
- **Role as a Nucleophile:** The compound serves as an excellent nucleophile in substitution and coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds.

Applications in Research and Drug Development

Substituted anilines are foundational components in the synthesis of pharmaceuticals and other biologically active molecules. While specific, high-profile applications of **2-Methoxy-4-methylaniline** itself are not broadly documented in top-tier journals, its structural motifs are present in numerous compounds under investigation.

- **Scaffold for Bioactive Molecules:** Its structure is ideal for use as a starting fragment in the synthesis of complex heterocyclic systems. Related methoxyaniline derivatives have been successfully incorporated into potent kinase inhibitors, demonstrating the value of this scaffold. For instance, a 2-methoxyaniline moiety was crucial in developing selective inhibitors of Casein Kinase 2 (CSNK2A) with antiviral properties.[6]
- **Intermediate in Medicinal Chemistry:** The isomer 4-methoxy-2-methylaniline is a known precursor for compounds with antitubulin and antimitotic properties, which are critical in anticancer research.[3] This highlights the potential of the **2-methoxy-4-methylaniline** isomer as a building block for developing novel therapeutic agents targeting cell division.
- **Building Block for Complex Syntheses:** Aromatic amines like this are indispensable in constructing Active Pharmaceutical Ingredients (APIs).[7] The ability to precisely modify the molecule at the amine or on the aromatic ring allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Safety, Handling, and Storage

Proper handling of **2-Methoxy-4-methylaniline** is essential to ensure laboratory safety.

- **Hazard Identification:** The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), corresponding to the GHS hazard statement H302. The GHS pictogram is an exclamation mark (GHS07). It may also cause skin, eye, and respiratory tract irritation.[8]
- **Personal Protective Equipment (PPE):** Always use in a well-ventilated area or under a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
- **Handling:** Avoid contact with skin and eyes. Minimize dust generation. Keep away from incompatible materials such as strong oxidizing agents.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]
- **First Aid:**
 - **Ingestion:** If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[9]

- Skin Contact: Wash off immediately with plenty of soap and water.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Conclusion

2-Methoxy-4-methylaniline is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its well-defined reactivity, centered on the aromatic amine functional group, provides chemists with a reliable building block for creating complex molecular targets. A thorough understanding of its properties, synthetic routes, and safety protocols is paramount for its effective and safe utilization in a research and development setting.

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